Valerato de beclometasona

Descripción general

Descripción

Beclomethasone valerate is a synthetic glucocorticoid ester . It is used to treat a variety of skin conditions such as eczema, dermatitis, allergies, and rash . It reduces the swelling, itching, and redness that can occur in these types of conditions . It is also used for scalp problems .

Molecular Structure Analysis

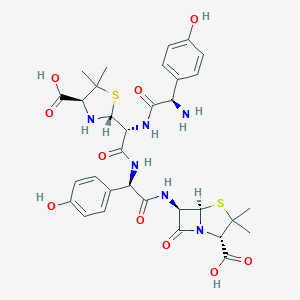

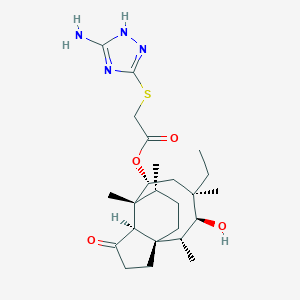

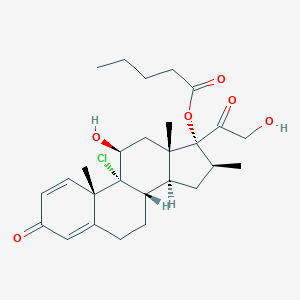

Beclomethasone valerate has a molecular formula of C27H37ClO6 . Its average mass is 493.032 Da and its monoisotopic mass is 492.227875 Da . It has 8 defined stereocentres .Chemical Reactions Analysis

The photodegradation of beclomethasone valerate is influenced by factors such as solvent dielectric constant, buffer concentration, ionic strength, formulation characteristics, and adjuvants . The degradation reactions follow first-order kinetics and result in the formation of three major photodegraded products .Physical and Chemical Properties Analysis

Beclomethasone valerate has a density of 1.3±0.1 g/cm3, a boiling point of 626.9±55.0 °C at 760 mmHg, and a flash point of 333.0±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Valerato de beclometasona: Un análisis completo de las aplicaciones de investigación científica

Tratamientos dermatológicos: El this compound (BV) se utiliza ampliamente en dermatología por sus potentes propiedades antiinflamatorias e inmunosupresoras. Es eficaz en el tratamiento de una variedad de trastornos cutáneos como el eccema, la psoriasis y la dermatitis. BV está disponible en varias formulaciones, incluidas cremas, ungüentos y lociones, lo que permite flexibilidad en los enfoques de tratamiento según la gravedad y la ubicación de la afección de la piel .

Terapias respiratorias: Si bien no se menciona directamente en los resultados de la búsqueda, BV también es conocido por su aplicación en terapias respiratorias. Se utiliza como un corticosteroide inhalado para controlar el asma y otras enfermedades respiratorias crónicas. Su acción antiinflamatoria ayuda a reducir la hinchazón y la irritación en las vías respiratorias, mejorando la respiración y reduciendo la frecuencia de los ataques de asma.

Investigación de fotoestabilidad: La investigación sobre la fotoestabilidad de BV es crucial para garantizar la eficacia y seguridad de sus formulaciones. Los estudios han investigado los efectos de varios factores, como los solventes, la concentración del tampón, la fuerza iónica y los adyuvantes, sobre la fotodegradación de BV en formulaciones de crema y gel cuando se exponen a la luz UV. Esta investigación ayuda a desarrollar productos BV más estables y efectivos .

Sistemas de administración de fármacos: La encapsulación de BV en niosomas, un tipo de vesícula basada en tensioactivos no iónicos, es un campo de estudio emergente. Estos niosomas están diseñados para mejorar la eficacia antiinflamatoria del fármaco al tiempo que reducen los efectos secundarios sistémicos al proporcionar una liberación prolongada y localizada del fármaco en la piel .

Mejora de la eficacia antiinflamatoria: Los estudios se han centrado en mejorar la eficacia antiinflamatoria de BV a través de varios medios, incluidos los ajustes de formulación y los métodos de administración. Por ejemplo, la formulación de niosomas cargados con BV ha mostrado promesas en la mejora de su rendimiento terapéutico al garantizar una liberación más dirigida y sostenida .

Terapias combinadas: BV a menudo se usa en combinación con otros agentes terapéuticos para mejorar su efectividad o para tratar múltiples síntomas o condiciones simultáneamente. Por ejemplo, se puede combinar con agentes antifúngicos para tratar afecciones inflamatorias de la piel con un componente fúngico.

Medicina veterinaria: En medicina veterinaria, BV se utiliza para tratar afecciones inflamatorias de la piel en animales. Sus aplicaciones son similares a las de la medicina humana, proporcionando alivio de la picazón y la inflamación debido a varios problemas dermatológicos.

Ciencia de la formulación: El desarrollo de formulaciones de BV requiere una comprensión profunda de la ciencia de la formulación para optimizar su estabilidad, eficacia y cumplimiento del paciente. La investigación en esta área incluye el estudio de los efectos de diferentes bases, conservantes y potenciadores de la penetración en el rendimiento del producto final.

¡Para obtener información más detallada sobre cada aplicación o si tiene preguntas específicas sobre algún campo, hágame saber!

Simultaneous HPLC Determination of Betamethasone Esters-Containing… Photodegradation and Stabilization of Betamethasone-17 Valerate in… Enhancement of the Anti-inflammatory Efficacy of Betamethasone Valerate…

Mecanismo De Acción

Target of Action

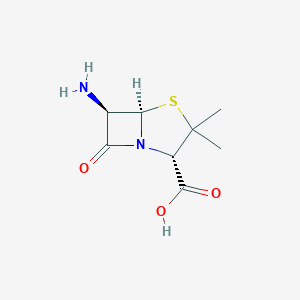

Beclomethasone valerate is a synthetic corticosteroid . It is a prodrug of an active metabolite, beclomethasone 17-monopropionate (17-BMP), which acts on the glucocorticoid receptor to mediate its therapeutic action .

Mode of Action

Beclomethasone valerate itself possesses weak glucocorticoid receptor binding affinity and is rapidly converted into 17-BMP upon administration . Glucocorticoids inhibit neutrophil apoptosis and demargination, and inhibit NF-Kappa B and other inflammatory transcription factors . They also inhibit phospholipase A2, leading to decreased formation of arachidonic acid derivatives . In addition, glucocorticoids promote anti-inflammatory genes like interleukin-10 .

Biochemical Pathways

The primary biochemical pathway affected by beclomethasone valerate involves the glucocorticoid receptor. Upon binding to the receptor, it mediates the transcription of anti-inflammatory genes and inhibits the transcription of pro-inflammatory genes . This leads to a decrease in the production of inflammatory mediators and a reduction in inflammation.

Pharmacokinetics

Beclomethasone valerate is rapidly and extensively hydrolyzed by esterases to form 17-BMP, beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) during absorption . The bioavailability of the active metabolite B-17-MP is 41% for oral, 44% for intranasal, and 62% for inhaled dosing without charcoal . Approximately 36% of this is due to pulmonary absorption .

Result of Action

The result of beclomethasone valerate’s action is a reduction in inflammation. This is achieved through the inhibition of pro-inflammatory genes and the promotion of anti-inflammatory genes . This leads to a decrease in the production of inflammatory mediators, reducing inflammation in conditions such as asthma, allergic rhinitis, and dermatoses .

Action Environment

The action of beclomethasone valerate can be influenced by various environmental factors. For example, exposure to certain substances like insecticides and aromatic hydrocarbons are known to induce or inhibit CYP enzymes, which could potentially affect the metabolism of beclomethasone valerate . Additionally, the efficacy and stability of beclomethasone valerate can be affected by factors such as the patient’s disease state, age, and other individual characteristics .

Safety and Hazards

Beclomethasone valerate may cause damage to the endocrine system through prolonged or repeated exposure . It may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects . It causes skin irritation and may cause an allergic reaction . It may be harmful if swallowed . Repeated exposure may cause skin dryness or cracking .

Análisis Bioquímico

Biochemical Properties

Beclomethasone Valerate interacts with various biomolecules in the body. It binds to serum albumin and corticosteroid-binding globulin . The interactions with these proteins facilitate the transport of Beclomethasone Valerate to the target sites in the body.

Cellular Effects

Beclomethasone Valerate has significant effects on various types of cells and cellular processes. It reduces the swelling, itching, and redness that can occur in conditions like eczema . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Beclomethasone Valerate exerts its effects at the molecular level through several mechanisms. It is a prodrug of an active metabolite beclomethasone 17-monopropionate (17-BMP) which acts on the glucocorticoid receptor to mediate its therapeutic action . It is rapidly converted into 17-BMP upon administration .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Beclomethasone Valerate change over time. It undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Metabolic Pathways

Beclomethasone Valerate is involved in several metabolic pathways. During absorption, it undergoes rapid and extensive hydrolysis mediated by esterases CYP3A to form beclomethasone-17-monopropionate (17-BMP), beclomethasone-21-monopropionate (21-BMP), and beclomethasone (BOH) .

Transport and Distribution

Beclomethasone Valerate is transported and distributed within cells and tissues. It binds to serum albumin and corticosteroid-binding globulin, which facilitate its transport .

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37ClO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBACPSHBXABHX-SUYDQAKGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)Cl)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967055 | |

| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52619-18-8 | |

| Record name | Pregna-1,4-diene-3,20-dione, 9-chloro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-, (11β,16β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52619-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Beclomethasone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052619188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Chloro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-chloro-11β,17,21-trihydroxy-16β-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BECLOMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75EGH2Q6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(7-Chloroquinolin-4-yl)amino]phenol](/img/structure/B193635.png)